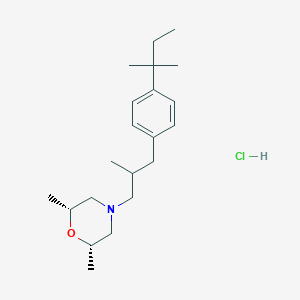

Amorolfine hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2R,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H/t16?,17-,18+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKWIPVTHGWDCF-KUZYQSSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80229217 | |

| Record name | Amorolfine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80229217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78613-38-4 | |

| Record name | Amorolfine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78613-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amorolfine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078613384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amorolfine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80229217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOROLFINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMOROLFINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741YH7379H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Amorolfine Hydrochloride

Elucidation of Ergosterol (B1671047) Biosynthesis Pathway Inhibition by Amorolfine (B1665469) Hydrochloride

Amorolfine hydrochloride's antifungal activity is rooted in its ability to disrupt the ergosterol biosynthesis pathway at two distinct points. nih.govresearchgate.net This dual inhibition is a key feature of its mechanism, leading to both the depletion of essential ergosterol and the accumulation of toxic, aberrant sterols within the fungal cell. nih.govpatsnap.com

While some research suggests amorolfine may have a differential inhibitory effect on squalene (B77637) epoxidase in certain fungal species like Trichophyton organisms, its primary and more universally recognized mechanism of action lies in the inhibition of enzymes at later stages of the ergosterol pathway. patsnap.comchemicalbook.com The accumulation of squalene, a result of squalene epoxidase inhibition, is considered toxic to fungal cells at high concentrations. patsnap.com

The principal targets of this compound in the ergosterol biosynthesis pathway are two crucial enzymes: Δ14-reductase and Δ7-Δ8-isomerase. nih.govresearchgate.nettargetmol.com Amorolfine effectively inhibits both of these enzymes, which are responsible for critical steps in the conversion of precursor molecules into ergosterol. patsnap.comsmolecule.com The inhibition of Δ14-reductase leads to the accumulation of ignosterol, a Δ14 sterol. nih.govtargetmol.com Simultaneously, the blockage of Δ7-Δ8-isomerase further disrupts the pathway. nih.govtargetmol.com Research on Candida albicans has shown that amorolfine's stronger action on the isomerase enzyme results in a more significant accumulation of lichesterol (B1675288) compared to ignosterol. researchgate.net

The dual inhibition of Δ14-reductase and Δ7-Δ8-isomerase by this compound has two major consequences for the fungal cell. patsnap.com Firstly, it leads to a significant depletion of ergosterol, which is an essential component for maintaining the fluidity, integrity, and proper function of the fungal cell membrane. scbt.compatsnap.comnih.gov Secondly, the inhibition causes the accumulation of abnormal sterols, such as ignosterol, within the cell membrane. nih.govtargetmol.comnih.gov These aberrant sterols cannot fulfill the structural and functional roles of ergosterol, leading to a compromised cell membrane. patsnap.com This disruption of the membrane's architecture increases its permeability, impairs the function of membrane-bound enzymes, and ultimately leads to the death of the fungal cell. patsnap.comscbt.comresearchgate.net

| Enzyme Target | Effect of Inhibition | Accumulated Intermediate |

| Δ14-Reductase | Blocks the reduction of the Δ14 double bond | Ignosterol nih.govtargetmol.com |

| Δ7-Δ8-Isomerase | Blocks the isomerization of the Δ8 double bond to Δ7 | Lichesterol researchgate.net |

Morphological and Ultrastructural Alterations Induced by this compound in Fungal Cells

The biochemical disruptions caused by this compound manifest as significant morphological and ultrastructural changes within the fungal cell, providing visual evidence of its antifungal activity.

The depletion of ergosterol and accumulation of non-functional sterols directly compromise the integrity of the fungal cell membrane. apollopharmacy.in This leads to increased membrane permeability, causing a loss of essential cellular components and an influx of unwanted substances. patsnap.comapollopharmacy.in Electron microscopy studies have revealed considerable damage to the ultrastructure of Candida albicans and Trichophyton mentagrophytes treated with amorolfine. nih.govnih.gov This includes the appearance of electron-lucent areas in the cytoplasm and the formation of extracytoplasmic membrane vesicles that are deposited in the cell wall. nih.govnih.gov Ultimately, this damage can lead to cell lysis and death. nih.gov

Downstream Cellular and Metabolic Perturbations Caused by this compound

This compound, a morpholine (B109124) antifungal agent, instigates significant disruption of fungal cellular processes primarily by targeting the ergosterol biosynthesis pathway. patsnap.com1mg.com Its mechanism of action involves the inhibition of two specific enzymes: delta-14-sterol reductase (EC 1.3.1.70) and delta-7-8 isomerase (EC 5.3.3.5). drugbank.compatsnap.comnih.govdrugbank.com This dual inhibition is a critical feature of its antifungal activity. patsnap.com Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and proper function. patsnap.comscbt.com By impeding ergosterol synthesis, amorolfine leads to a depletion of this essential sterol and a concurrent accumulation of aberrant, non-functional sterols, particularly the delta-14 sterol ignosterol, within the fungal cell membrane. drugbank.comdrugbank.comresearchgate.netnih.gov This alteration of membrane sterol content results in increased permeability and disrupts critical metabolic processes, ultimately leading to the cessation of growth and cell death. patsnap.comgoogle.com

Influence on Fungal Growth and Replication Kinetics

The impact of this compound on fungal viability is both concentration and time-dependent, exhibiting both fungistatic (inhibiting growth) and fungicidal (killing fungi) activity against a broad spectrum of fungi. researchgate.netnih.govchemicalbook.com The disruption of the cell membrane's structural integrity is the primary cause of these effects. patsnap.com At inhibitory concentrations, the changes in membrane sterol composition correlate with the inhibition of fungal growth. jetir.org

The fungicidal action of amorolfine has been demonstrated against various fungal species, including dermatophytes, yeasts, and molds. nih.govmedchemexpress.com Studies have also highlighted its sporicidal effects, which is significant as dormant fungal spores can lead to infection recurrence. researchgate.net In one in-vitro study, amorolfine was effective at killing microconidia of Trichophyton rubrum, chlamydospores of Epidermophyton floccosum, and blastospores of Candida albicans. researchgate.net However, concentrations 10 to 1,000 times the minimum inhibitory concentration (MIC) required for growing hyphal cells were necessary to achieve this sporicidal action. researchgate.net

The minimum inhibitory concentration (MIC) of amorolfine varies depending on the fungal species. Research has established MIC ranges for various clinically relevant fungi, underscoring its broad-spectrum activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Amorolfine Against Various Fungal Species

| Fungal Species | MIC Range (mg/L) |

|---|---|

| Candida spp. | 1 - 4 |

| Aspergillus spp. | 4 - 16 |

| Pythium insidiosum | 16 - 64 |

| Trichophyton mentagrophytes | 3 (90% killing concentration) |

| Candida albicans | 0.404 - 3 (90% killing concentration) |

| Histoplasma capsulatum | 10 (90% killing concentration) |

| Cryptococcus neoformans | 100 (90% killing concentration) |

Source: Data compiled from multiple research findings. medchemexpress.com

Modulation of Fungal Virulence Factors and Adherence Properties

The efficacy of an antifungal agent is also related to its ability to counteract the virulence factors of pathogenic fungi. This compound has been shown to inhibit the formation of key fungal virulence factors. medchemexpress.com Virulence factors such as the ability to form biofilms, secrete enzymes, and adhere to host cells are crucial for establishing and maintaining an infection. mdpi.com

Research indicates that some antifungal agents can inhibit the formation of biofilms, which are communities of fungal cells encased in a self-produced matrix that confers resistance to antimicrobial agents. medchemexpress.com While specific quantitative data on amorolfine's direct impact on a wide range of virulence factors is an ongoing area of research, its primary mechanism of disrupting membrane integrity inherently compromises the fungus's ability to carry out many pathogenic functions. scbt.comresearchgate.net Furthermore, studies have shown that subinhibitory concentrations of certain antifungals can inhibit the adherence of fungal microconidia to keratinocytes, a critical step in initiating skin and nail infections. researchgate.net

Effects on Fungal Cellular Respiration and Macromolecular Synthesis

The primary mode of action of amorolfine is the targeted inhibition of ergosterol biosynthesis, which itself is a form of macromolecular synthesis. chemicalbook.comtargetmol.com The direct consequences of this inhibition are the depletion of ergosterol and the accumulation of toxic intermediate sterols. patsnap.comdrugbank.com Some research indicates that at standard inhibitory concentrations, amorolfine does not directly affect cellular respiration or the synthesis of other major macromolecules like DNA, RNA, proteins, or carbohydrates. chemicalbook.com

However, there is evidence of other downstream effects. The disruption of the cell membrane can indirectly affect metabolic processes that are membrane-dependent. google.com Additionally, a significant downstream effect observed in fungi treated with amorolfine is a notable increase in cell wall thickness, with chitin (B13524) deposits appearing both inside and outside the cell wall. nih.govgoogle.com This suggests that the fungus may attempt to compensate for a compromised cell membrane by reinforcing its cell wall, an ultimately futile response. While the primary target is clear, some morpholine derivatives have been noted to restrict the activity of enzymes involved in cellular respiration, such as reducing coenzyme I oxidase and succinate (B1194679) cytochrome C reductase, though this is not considered the principal mechanism for amorolfine. google.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ergosterol |

| Ignosterol |

| Cholesterol |

| Chitin |

| Coenzyme I |

| Succinate |

| Terbinafine (B446) |

| Ciclopirox (B875) |

| Bifonazole |

| Fluconazole (B54011) |

| Ketoconazole |

| Itraconazole (B105839) |

| Naftifine |

| Tolciclate |

| Fenpropimorph (B1672530) |

Antifungal Spectrum and Efficacy Profile of Amorolfine Hydrochloride

In Vitro Antifungal Activity Studies of Amorolfine (B1665469) Hydrochloride

The in vitro antifungal properties of amorolfine hydrochloride have been extensively evaluated through various studies, establishing its activity against a diverse array of medically important fungi.

Determination of Minimal Inhibitory Concentrations (MICs) and Minimal Fungicidal Concentrations (MFCs) Against Medically Relevant Fungi

Minimal Inhibitory Concentration (MIC) is a fundamental measure of an antifungal agent's potency, representing the lowest concentration that inhibits the visible growth of a microorganism. Studies show that amorolfine possesses potent antifungal activity and a broad spectrum against a wide range of pathogenic fungi. nih.govamazonaws.com Its activity is both fungistatic and fungicidal. nih.govnih.gov

The efficacy of amorolfine varies depending on the fungal species. For instance, it is highly active against dermatophytes, with MIC values often being very low. nih.govamazonaws.com Conversely, some species, such as Aspergillus flavus and Candida albicans, may require significantly higher concentrations for inhibition. nih.govamazonaws.comactascientific.com The fungicidal action of amorolfine is concentration-dependent. chemicalbook.com

Activity Against Dermatophyte Species (e.g., Trichophyton, Microsporum, Epidermophyton)

This compound demonstrates particularly high in vitro activity against dermatophytes, the primary causative agents of infections of the skin, hair, and nails. nih.govnih.govijced.org Investigations involving numerous clinical isolates have consistently reported low MIC values against species of Trichophyton, Microsporum, and Epidermophyton. nih.govnih.govamazonaws.com

A study involving 383 isolates from patients with dermatomycosis found the MIC of amorolfine against dermatophytes ranged from 0.01 to 0.08 µg/mL. nih.govamazonaws.com This potent activity makes it a significant agent against these common pathogens. nih.gov

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|

| Trichophyton rubrum | 0.04 | 0.04 | nih.govamazonaws.com |

| Trichophyton mentagrophytes | 0.04 | 0.08 | nih.govamazonaws.com |

| Epidermophyton floccosum | 0.02 | 0.04 | nih.govamazonaws.com |

Activity Against Yeast Species (e.g., Candida, Cryptococcus, Malassezia)

This compound's spectrum of activity includes various pathogenic yeasts. nih.govnih.gov It has demonstrated in vitro efficacy against species of Candida, Cryptococcus, and Malassezia. nih.govnih.gov However, the concentrations required to inhibit yeasts are generally higher than those for dermatophytes. nih.govamazonaws.com

For example, the MIC₉₀ for Candida albicans has been reported to be between ≤30 and 500 ng/mL (0.03 to 0.5 µg/mL). caymanchem.com Another study found that C. albicans required higher concentrations of amorolfine to inhibit its growth, with an MIC₅₀ of 4 µg/mL and an MIC₉₀ of 64 µg/mL. nih.govamazonaws.com The MIC range for Candida parapsilosis was reported as 0.5-16 µg/mL. nih.gov Amorolfine has also shown activity against Malassezia furfur. nih.govmdpi.com

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Candida albicans | 0.125 - 64 | 4 | 64 | nih.govamazonaws.com |

| Candida parapsilosis | 0.5 - 16 | 0.5 | 2 | nih.govamazonaws.com |

Activity Against Molds and Dimorphic Fungi (e.g., Scopulariopsis, Hendersonula, Alternaria)

Amorolfine is active against a variety of molds and dimorphic fungi. nih.govnih.gov Its spectrum covers organisms such as Scopulariopsis, Hendersonula, and Alternaria. nih.gov Studies have shown synergistic effects when amorolfine is combined with terbinafine (B446) against Scopulariopsis brevicaulis. nih.govresearchgate.net

However, susceptibility can vary significantly among different mold species. For instance, MIC ranges for Scopulariopsis spp. were found to be 0.5-4 µg/mL. nih.gov In contrast, some Aspergillus species, like Aspergillus versicolor, have shown high MIC values (≥ 64 µg/mL), indicating lower susceptibility. actascientific.com

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Scopulariopsis spp. | 0.5 - 4 | - | - | nih.gov |

| Acremonium spp. | 2 - 8 | - | - | nih.gov |

| Fusarium solani | 0.125 - 64 | 4 | 64 | nih.gov |

| Aspergillus flavus | 0.125 - 64 | 4 | 64 | nih.gov |

| Aspergillus versicolor | ≥ 64 | ≥ 64 | ≥ 64 | actascientific.com |

Comparative Efficacy Against Spore Forms (Sporicidal Activity)

A significant aspect of amorolfine's efficacy is its activity against dormant fungal spores, which can be a source of infection recurrence. cassara.com.arnih.gov In vitro studies have demonstrated that amorolfine possesses sporicidal effects against various fungal spores, including microconidia of Trichophyton rubrum, chlamydospores of Epidermophyton floccosum, and blastospores of Candida albicans. cassara.com.arnih.govsemanticscholar.org

The effectiveness of this sporicidal action is dependent on both the drug concentration and the incubation time. cassara.com.arnih.gov To achieve a sporicidal effect, concentrations 10 to 1,000 times higher than the MIC against growing hyphal cells are necessary. cassara.com.arnih.govresearchgate.net Comparative studies have shown that amorolfine and ciclopirox (B875) have similar sporicidal efficacy and kinetics, and both were more effective than fluconazole (B54011) and bifonazole against the spores of dermatophytes. cassara.com.arnih.gov

Preclinical Evaluation of this compound Antifungal Efficacy in Animal Models

Preclinical studies using animal models have been crucial in evaluating the therapeutic potential of this compound for superficial fungal infections. While the compound shows potent in vitro activity, its efficacy in vivo is limited to topical applications due to factors like strong protein binding or rapid metabolism, which result in a lack of significant activity in models of systemic mycosis. nih.govchemicalbook.com

In contrast, amorolfine demonstrates high activity in animal models of superficial fungal infections. nih.gov

Trichophytosis Model: In guinea pigs with trichophytosis, amorolfine was found to be more effective on a concentration basis than naftifine and various azoles tested. It was capable of clearing mycotic foci within 10 days, a curative effect not seen with the tested azoles. nih.gov

Vaginal Candidosis Model: In a rat model of vaginal candidosis, 0.1% amorolfine effectively cleared the vagina of viable Candida cells. nih.gov

Onychomycosis Model: A rabbit model of onychomycosis showed that amorolfine, when applied as a 5% nail lacquer, effectively decreased the fungal burden. caymanchem.com

These preclinical findings underscore amorolfine's efficacy in localized, superficial fungal infections, aligning with its clinical use as a topical agent. nih.gov

Efficacy in Models of Superficial Dermatophytoses (e.g., Trichophytosis)

This compound has demonstrated high efficacy in preclinical models of superficial dermatophytoses, particularly those caused by Trichophyton species. In experimental guinea pig models of trichophytosis, amorolfine has been shown to be highly active. nih.gov One of the notable findings is its ability to clear mycotic foci within 10 days, a result not achieved by several azole antifungals in the same model. nih.gov

In comparative studies, amorolfine's potency on a concentration basis has been reported to be greater than that of naftifine and various azoles in the context of trichophytosis. nih.gov The compound's efficacy is further enhanced by its prolonged retention time in the stratum corneum, the outermost layer of the skin. nih.gov The minimum inhibitory concentration (MIC) of amorolfine against dermatophytes such as Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum is notably low, ranging from 0.01 to 0.08 μg/ml. amazonaws.com Specifically, the MIC50 and MIC90 (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) for T. rubrum were both 0.04 μg/ml. amazonaws.com

Table 1: In Vitro Activity of Amorolfine Against Common Dermatophytes

| Organism | MIC Range (μg/ml) | MIC50 (μg/ml) | MIC90 (μg/ml) |

|---|---|---|---|

| Trichophyton rubrum | 0.01 - 0.08 | 0.04 | 0.04 |

| Trichophyton mentagrophytes | 0.01 - 0.08 | 0.04 | 0.08 |

| Epidermophyton floccosum | 0.01 - 0.08 | 0.02 | 0.04 |

Data sourced from in vitro susceptibility testing of clinical isolates. amazonaws.com

Efficacy in Models of Vaginal Candidiasis

The effectiveness of this compound has also been evaluated in models of vaginal candidiasis. In studies involving rats, a 0.1% concentration of amorolfine was sufficient to clear the vagina of viable Candida cells. nih.gov Clinical studies in humans with vulvovaginal candidiasis have further substantiated its efficacy.

A double-blind, randomized comparative study evaluated single-dose treatments with amorolfine vaginal tablets (50 mg and 100 mg) against clotrimazole (500 mg). The results, assessed one week after treatment, demonstrated high cure rates for both dosages of amorolfine, comparable to that of clotrimazole. At the four-week post-therapy assessment, the relapse rates for the amorolfine groups were lower than that of the clotrimazole group.

Table 2: Efficacy of Single-Dose Amorolfine in Vaginal Candidiasis

| Treatment Group | Cure Rate (1 Week Post-Therapy) | Cure Rate (4 Weeks Post-Therapy) | Relapse Rate (4 Weeks Post-Therapy) |

|---|---|---|---|

| Amorolfine 50 mg | 90.0% | 80.0% | 10.0% |

| Amorolfine 100 mg | 94.7% | 84.2% | 10.5% |

| Clotrimazole 500 mg | 92.5% | 67.5% | 25.0% |

Observation of Limited Systemic Antifungal Activity in Experimental Mycoses

Despite its potent topical activity, this compound exhibits no significant activity in experimental models of systemic mycosis. nih.gov When administered orally to animals for systemic fungal or bacterial infections, it has been found to be ineffective. nih.gov

This lack of systemic efficacy is thought to be attributable to pharmacological factors rather than a deficiency in its intrinsic antifungal properties. nih.gov Potential reasons for this include strong binding to proteins in the bloodstream and/or rapid metabolism, which would prevent the compound from reaching therapeutic concentrations at the sites of systemic infection. nih.gov Consequently, the clinical application of amorolfine is restricted to topical formulations for superficial fungal infections. nih.govnih.gov

Fungal Resistance to Amorolfine Hydrochloride

Mechanisms of Intrinsic

Intrinsic resistance refers to the inherent, natural insusceptibility of a fungal species to an antifungal agent. Some fungal species exhibit naturally lower susceptibility to amorolfine (B1665469), requiring higher concentrations of the drug to inhibit their growth. This can be attributed to inherent differences in their cell structure, metabolic pathways, or membrane composition.

For instance, certain species like Candida albicans, Fusarium solani, and Aspergillus flavus have been shown to require relatively higher minimum inhibitory concentrations (MICs) of amorolfine for growth inhibition compared to dermatophytes. mdpi.com In one study, the MIC90 (the concentration required to inhibit 90% of isolates) for C. albicans and A. flavus was 64 µg/ml, which is significantly higher than the MIC90 for dermatophytes like Trichophyton rubrum (0.04 µg/ml). mdpi.com Similarly, fungi such as Scopulariopsis spp. and Acremonium spp. also demonstrate reduced susceptibility. mdpi.com The precise mechanisms for this intrinsic tolerance are not fully elucidated but may involve less efficient drug uptake, baseline expression levels of efflux pumps, or subtle variations in the target enzymes that make them less susceptible to inhibition.

Table 1: In Vitro Susceptibility of Various Fungal Species to Amorolfine

| Fungal Species | MIC Range (µg/ml) | MIC50 (µg/ml) | MIC90 (µg/ml) | Reference |

|---|---|---|---|---|

| Trichophyton rubrum | N/A | 0.04 | 0.04 | mdpi.com |

| Trichophyton mentagrophytes | N/A | 0.04 | 0.08 | mdpi.com |

| Epidermophyton floccosum | N/A | 0.02 | 0.04 | mdpi.com |

| Candida parapsilosis | 0.5 - 16 | 0.5 | 2 | mdpi.com |

| Candida albicans | 0.125 - 64 | 4 | 64 | mdpi.com |

| Aspergillus flavus | 0.125 - 64 | 4 | 64 | mdpi.com |

| Scopulariopsis spp. | 0.5 - 4 | N/A | N/A | mdpi.com |

| Acremonium spp. | 2 - 8 | N/A | N/A | mdpi.com |

Acquired Resistance Development in Fungal Pathogens

Acquired resistance occurs when a previously susceptible fungal population develops resistance following exposure to an antifungal agent. This has been demonstrated in vitro, particularly under conditions that mimic suboptimal drug exposure during therapy. asm.org Studies have shown that Trichophyton rubrum can develop resistance to amorolfine after prolonged exposure to sub-inhibitory concentrations of the drug. nih.govdovepress.com The frequency of isolating these resistant mutants was found to be higher than the rate of spontaneous mutation, suggesting that low drug concentrations can select for and promote the growth of resistant strains. asm.org While reports of clinically acquired amorolfine resistance are not common, the potential for its development exists, especially in the context of long-term therapy for conditions like onychomycosis. asm.orgreviberoammicol.com

Molecular Basis of Resistance Phenotypes

The molecular mechanisms underlying amorolfine resistance involve modifications of the drug's targets or a reduction in the intracellular concentration of the drug.

Target Enzyme Overexpression : Amorolfine's primary targets are the enzymes Erg24p and Erg2p. mdpi.comnih.gov Overexpression of the genes encoding these enzymes, ERG24 and ERG2, can reduce the fungus's susceptibility to morpholine (B109124) antifungals. In Candida albicans, overexpression of either ERG2 or ERG24 was shown to decrease sensitivity to amorolfine. nih.govnih.gov Conversely, deletion of the erg24Δ/Δ gene rendered C. albicans hypersensitive to amorolfine. nih.govfrontiersin.org This indicates that increasing the quantity of the target enzymes is a direct mechanism for overcoming the drug's inhibitory effects. mdpi.com

Efflux Pump Upregulation : A major mechanism of resistance is the increased expression of drug efflux pumps, which actively transport antifungal agents out of the fungal cell. The ATP-binding cassette (ABC) transporters, particularly Cdr1p and Cdr2p, and major facilitator superfamily (MFS) transporters like Mdr1p, are key players. oup.commdpi.com Amorolfine has been identified as a substrate for the Cdr1p and Cdr2p pumps. reviberoammicol.comimrpress.com Studies on C. albicans have shown that deletion of the CDR1 gene leads to hypersensitivity to both terbinafine (B446) and amorolfine. nih.gov The upregulation of these pumps can be triggered by exposure to various compounds, including azoles, leading to a multidrug resistance (MDR) phenotype. nih.gov

Table 2: Genes and Molecular Mechanisms Implicated in Amorolfine Resistance

| Gene | Protein | Function | Mechanism of Resistance | Fungal Species | Reference |

|---|---|---|---|---|---|

| ERG24 | Sterol Δ14-reductase | Ergosterol (B1671047) biosynthesis (Amorolfine Target) | Overexpression | Candida albicans | nih.govnih.gov |

| ERG2 | Sterol Δ7-Δ8-isomerase | Ergosterol biosynthesis (Amorolfine Target) | Overexpression | Candida albicans | nih.govnih.gov |

| CDR1 | Cdr1p | ABC Transporter (Efflux Pump) | Overexpression | Candida albicans | reviberoammicol.comnih.gov |

| CDR2 | Cdr2p | ABC Transporter (Efflux Pump) | Overexpression | Candida albicans | imrpress.com |

Cross-Resistance Patterns with Other Classes of Antifungal Agents

Cross-resistance, where resistance to one antifungal agent confers resistance to another, is a significant clinical concern. This phenomenon is often linked to broad-spectrum resistance mechanisms like the overexpression of efflux pumps.

Resistance to Azoles : Clinical isolates of C. albicans that are resistant to azole antifungals (e.g., fluconazole) and overexpress the CDR1 and CDR2 genes are often less susceptible to amorolfine. asm.org This is because these pumps can expel a wide range of structurally unrelated compounds. nih.gov

Resistance to Allylamines : In Trichophyton rubrum, mutants selected for resistance to amorolfine were found to be less susceptible to the allylamine (B125299) terbinafine. asm.org This suggests a shared resistance mechanism, potentially related to drug efflux. asm.org

Combined Patterns : The interplay of resistance mechanisms can be complex. In T. rubrum, mutants resistant to the azole itraconazole (B105839) also showed decreased susceptibility to both amorolfine and terbinafine. asm.org This points towards the role of ABC transporters in conferring a multidrug-resistant phenotype in dermatophytes. asm.org Similarly, a clinical isolate of Candida glabrata that became resistant to fluconazole (B54011) also demonstrated cross-resistance to terbinafine and amorolfine, which was linked to decreased intracellular drug accumulation. reviberoammicol.com

Table 3: Observed Cross-Resistance Patterns Involving Amorolfine

| Primary Resistance | Cross-Resistance | Fungal Species | Suspected Mechanism | Reference |

|---|---|---|---|---|

| Azoles (e.g., Itraconazole) | Amorolfine, Terbinafine | Trichophyton rubrum | ABC Transporter Overexpression | asm.org |

| Amorolfine | Terbinafine | Trichophyton rubrum | ABC Transporter Overexpression | asm.org |

| Azoles (e.g., Fluconazole) | Amorolfine | Candida albicans | CDR1/CDR2 Efflux Pump Overexpression | asm.orgnih.gov |

| Azoles (e.g., Fluconazole) | Amorolfine, Terbinafine | Candida glabrata | Efflux Pump Overexpression | reviberoammicol.com |

Strategies for Overcoming or Mitigating Amorolfine Hydrochloride Resistance

Addressing the challenge of antifungal resistance requires multifaceted strategies, including optimizing current treatments and developing novel approaches.

Combination Therapy : Combining amorolfine with other antifungal agents is a key strategy to enhance efficacy and potentially delay the onset of resistance. A meta-analysis concluded that the combination of topical amorolfine 5% nail lacquer with systemic antifungals like itraconazole or terbinafine resulted in significantly higher cure rates for onychomycosis than systemic monotherapy. nih.govresearchgate.net This approach offers a synergistic or additive effect. researchgate.netoup.com Novel delivery systems, such as electrospun patches containing both amorolfine and terbinafine, have shown superior and more prolonged antifungal activity against C. albicans compared to single-drug patches, highlighting the potential for localized combination therapy. frontiersin.org

Inhibition of Resistance Mechanisms : Another approach is to target the resistance mechanisms directly. Although not yet in widespread clinical use for amorolfine, the development of efflux pump inhibitors is an active area of research. For example, the immunosuppressant FK506 has been shown to chemosensitize C. albicans cells expressing efflux pumps to fluconazole. oup.com Similarly, milbemycin oxime, an ABC transporter inhibitor, can reverse azole resistance in T. rubrum, a mechanism that could potentially be applied to amorolfine resistance. asm.org

Novel Therapeutic Strategies : Innovative approaches are being explored, such as briefly boosting fungal growth to "awaken" dormant, resistant spores (arthroconidia) and render them susceptible to amorolfine's action. uliege.be Additionally, the amorolfine nail lacquer formulation itself may help mitigate resistance by limiting the adhesion of fungal particles, thereby preventing the initial steps of reinfection. uliege.be

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Amphotericin B |

| Anidulafungin |

| Ascomycin |

| Benomyl |

| Berberine |

| Butenafine |

| Caffeic acid |

| Caspofungin |

| Ciclopirox (B875) |

| Ciclosporin A |

| Clotrimazole |

| Cycloheximide |

| Eberconazole |

| Fenpropimorph (B1672530) |

| FK506 (Tacrolimus) |

| Flucytosine |

| Fluconazole |

| Fluphenazine |

| Fenticonazole |

| Griseofulvin |

| Guttiferone |

| Haloperidol |

| Ifenprodil |

| Itraconazole |

| Ketoconazole |

| Lanaconazole |

| Luliconazole |

| Methotrexate |

| Micafungin |

| Miconazole |

| Milbemycin oxime |

| Naftifine |

| Natamycin |

| 4-nitroquinoline-N-oxide |

| Nystatin |

| Pentoxifylline |

| Piperidol |

| Posaconazole |

| Sertaconazole (B158924) |

| Sulfometuron methyl |

| Terbinafine |

| Tioconazole |

| Tolciclate |

| Tolnaftate |

| Tridemorph |

| Verapamil |

Pharmacokinetics and Biodistribution of Amorolfine Hydrochloride

Transungual Permeation and Accumulation of Amorolfine (B1665469) Hydrochloride within the Nail Plate

The topical application of amorolfine hydrochloride, typically as a 5% nail lacquer, initiates a process of transungual permeation. medicines.org.uknih.gov The formulation's vehicle evaporates, leaving an occlusive film that acts as a drug reservoir, which also enhances nail hydration and subsequently, drug penetration. nih.gov

Following application, amorolfine rapidly penetrates and diffuses through the nail plate. medicines.org.uknih.gov Studies have demonstrated that within 24 hours, the concentration of amorolfine in the upper nail layers can already surpass the minimum inhibitory concentration (MIC) for most fungi responsible for onychomycosis. nih.gov

Quantitative analysis using advanced techniques like matrix-assisted laser desorption ionization–Fourier transform ion cyclotron resonance (MALDI-FTICR) imaging has provided detailed insights into its distribution. One ex vivo study on mycotic human toenails revealed that 3 hours after application of a 5% lacquer, the mean concentration of amorolfine across the entire nail section was 780 μg/g of tissue, which is equivalent to 2.5 mM. nih.govspringermedizin.de This study confirmed that amorolfine penetrates the full thickness of the nail, from the surface to the nail bed. nih.govspringermedizin.de Another pilot ex vivo study showed that a single application of 5% amorolfine nail lacquer resulted in a cumulative concentration of 771.8 ± 1160.5 µg/mL in filed nails. caldic.com

Research has shown higher concentrations of amorolfine in the deeper layers of the nail compared to some other topical antifungals. springermedizin.de The drug can be detected in the nail for approximately two weeks after application, demonstrating good retention. nih.gov

Table 1: Amorolfine Concentration in Nail Tissue

| Time After Application | Mean Concentration (μg/g tissue) | Molar Concentration (mM) | Nail Condition | Source |

|---|---|---|---|---|

| 3 hours | 780 | 2.5 | Mycotic | nih.govspringermedizin.de |

| Not Specified | 771.8 (cumulative) | Not Specified | Filed | caldic.com |

Several factors influence the permeation and retention of this compound in the nail plate.

Drug Formulation: The lacquer formulation creates an occlusive film that serves as a drug depot, increasing the concentration gradient and promoting diffusion. nih.gov As the solvent evaporates, the concentration of amorolfine can increase from 5% to 27%. nih.gov

Nail Condition: The physical state of the nail significantly impacts permeability. Filing the nail surface before application has been shown to increase drug penetration. caldic.com A pilot study noted a cumulative amorolfine concentration of 771.8 µg/mL in filed nails compared to 19.2 µg/mL in intact nails. caldic.com The presence of a fungal infection, which can alter nail structure, may also influence drug delivery. nih.gov

Keratin (B1170402) Binding: The nail plate is composed primarily of keratin, which can bind to antifungal agents, reducing the amount of free, active drug available to permeate deeper tissues. nih.gov Amorolfine has been shown to have a lower affinity for human nail keratin compared to some other antifungals like terbinafine (B446). nih.gov Studies measuring free-drug levels after incubation in human nail keratin suspensions found that 3.9% of amorolfine remained unbound, compared to 1.8% for terbinafine, suggesting more of the drug is available for diffusion. nih.govplos.org

Physicochemical Properties: Drug characteristics such as molecular size, lipophilicity, and polarity are crucial for nail penetration. nih.govspringermedizin.de Additionally, the hydrophilicity of a drug is a key factor, as the nail behaves more like a hydrophilic gel membrane. nih.gov

Chemical and Physical Enhancers: Research has explored the use of enhancers to improve transungual delivery. Incorporating substances like thioglycolic acid and urea (B33335) into formulations has been shown to increase the accumulation of amorolfine in nail layers by up to 100% and 57%, respectively. nih.govresearchgate.net Physical methods, such as pretreatment with a fractional CO2 laser, have also been found to increase permeation. nih.govresearchgate.net

Distribution of this compound in Subungual Tissues and Infected Nail Bed

The primary goal of topical onychomycosis treatment is to deliver the antifungal agent to the infected nail bed and subungual tissues where the fungi reside. medicines.org.uksahpra.org.zanih.gov Amorolfine has demonstrated the ability to penetrate through the entire nail plate to reach these critical areas. medicines.org.uksahpra.org.za

Studies confirm that amorolfine from the nail lacquer diffuses through the nail plate, allowing it to eradicate fungi in the difficult-to-access nail bed. medicines.org.uksahpra.org.zahpra.ie Imaging studies have visualized the presence of amorolfine throughout the entire thickness of the toenail, from the top surface to the nail bed, within just 3 hours of application. nih.govspringermedizin.de The concentration achieved in these deeper layers is sufficient to inhibit the growth of relevant pathogens. springermedizin.deresearchgate.net The success of the therapy hinges on maintaining the drug concentration in the deep nail bed above the minimum inhibitory concentration (MIC) for the specific fungus. nih.govspringermedizin.de

Systemic Absorption Profile of Topically Applied this compound

Following topical application to the nails, the systemic absorption of this compound is very low. medicines.org.uksahpra.org.zahpra.ie The drug is designed for local action, and its formulation and physicochemical properties limit its entry into the systemic circulation. patsnap.com

Multiple clinical studies and product characteristics summaries consistently report that systemic exposure is minimal and that there is no evidence of drug accumulation in the body even after prolonged use. medicines.org.uksahpra.org.zamedicines.org.ukmpa.se In one study involving 19 patients treated for onychomycosis, plasma levels of amorolfine were measured on several occasions and were found to be below the detection limit of 0.5 ng/ml in all samples. karger.comnih.gov Another study noted that while most patients have levels below the quantification limit of 0.1 ng/mL, those with a large number of infected nails might have measurable levels between 0.1 and 0.5 ng/mL. medsafe.govt.nz

This extremely low systemic exposure suggests that the risk to other parts of the body is negligible. sahpra.org.zahpra.ie

Limited Systemic Metabolism and Elimination Pathways Following Topical Application

Given the very low systemic absorption of this compound after topical nail application, its systemic metabolism is consequently limited. mims.commedicines.org.uk The small amount of drug that may be absorbed does not appear to accumulate in the body, even with long-term therapy. medicines.org.ukhpra.iemedicines.org.uk

A study examining the percutaneous absorption of a 14C-labelled amorolfine cream formulation (not nail lacquer) applied to skin under occlusion provides some insight into elimination. nih.gov In this study, where absorption is expected to be higher than with nail lacquer, a mean of 7% of the applied dose was excreted in urine and feces over a three-week period. nih.gov The elimination of the drug and its related materials from the body was observed to be very slow. nih.gov However, plasma levels of the intact drug remained below the detection limit of 0.5 ng-equiv./ml. nih.gov This indicates that even when absorbed through the skin, systemic involvement is minimal. For nail applications, where absorption is even lower, significant metabolism and elimination processes are not expected. medicines.org.ukhpra.ie

Clinical Research and Therapeutic Applications of Amorolfine Hydrochloride

Efficacy and Mycological Cure Rates in Onychomycosis Treatment

Onychomycosis is a common and persistent fungal infection of the nails, posing a significant therapeutic challenge. nih.gov Amorolfine (B1665469) hydrochloride, formulated as a 5% nail lacquer, has been extensively studied for its efficacy in treating this condition, both as a standalone therapy and in combination with other treatments.

Monotherapy Studies with Amorolfine Hydrochloride Nail Lacquer

Clinical trials have demonstrated the efficacy of amorolfine 5% nail lacquer as a monotherapy for onychomycosis, particularly in cases of mild to moderate distal subungual onychomycosis without matrix involvement. nih.govmedscape.com

Application of the lacquer once or twice weekly for six months has been shown to result in mycological and clinical cure in a significant percentage of patients. wikipedia.orgnih.gov One open, randomized study involving 456 patients with onychomycosis compared once-weekly versus twice-weekly application of amorolfine 5% nail lacquer for up to 6 months. The results, followed up at 3 months post-treatment, indicated slightly better outcomes with the twice-weekly regimen. nih.gov

However, some studies have reported lower efficacy rates for amorolfine monotherapy. An open-label trial with 1029 participants showed a complete cure rate of 0.96%, a clinical cure rate of 3.8%, and a mycological cure rate of 15.7%. bmj.com Another randomized, double-blind, placebo-controlled trial found that topical amorolfine was not effective in achieving a complete, clinical, or mycological cure for mild to moderately severe onychomycosis when compared to a placebo. bmj.comresearchgate.net

Table 1: Efficacy of Amorolfine 5% Nail Lacquer Monotherapy in Onychomycosis

| Study Details | Treatment Regimen | Mycological Cure Rate | Clinical Cure Rate | Overall Cure/Improvement |

|---|---|---|---|---|

| Open, randomized study (n=456) nih.gov | Once weekly for up to 6 months | 70.6% | - | 68% |

| Open, randomized study (n=456) nih.gov | Twice weekly for up to 6 months | 76.1% | - | 74% |

| General clinical trial data wikipedia.orgnih.gov | Once or twice weekly for up to 6 months | - | - | 38-55% (complete cure 3 months post-treatment) |

| Retrospective study (N. dimidiatum onychomycosis) ijced.orgresearchgate.net | 5% amorolfine nail lacquer | 89.3% | 85.7% (50% clinical improvement) | 50% (complete cure) |

Combination Therapy with Systemic Antifungals

To enhance therapeutic outcomes, particularly in severe or recalcitrant onychomycosis, amorolfine nail lacquer is often used in combination with systemic antifungal agents like itraconazole (B105839) and terbinafine (B446). nih.govnih.gov This combined approach is associated with higher success rates. nih.gov

A meta-analysis of randomized controlled trials concluded that the combination of amorolfine 5% nail lacquer with systemic antifungals leads to a higher percentage of complete clearance of onychomycosis compared to systemic monotherapy. nih.gov

One open, randomized clinical study on severe toenail onychomycosis with matrix involvement compared two combination regimens of amorolfine and oral itraconazole with itraconazole monotherapy. The results demonstrated significantly higher mycological and global cure rates in the combination therapy groups. nih.govresearchgate.net For instance, at week 12, the mycological cure rate was 93.3% in the group receiving amorolfine plus 6 weeks of itraconazole, compared to 41% in the group receiving 12 weeks of itraconazole alone. nih.govresearchgate.net

Similarly, combining oral terbinafine with topical amorolfine has been shown to be a valuable treatment method, demonstrating a high response rate and good tolerability. researchgate.net In vitro studies support this, indicating that the combination of terbinafine and amorolfine is more effective than terbinafine with ciclopirox (B875). nih.gov

Table 2: Efficacy of Amorolfine in Combination with Systemic Antifungals for Onychomycosis

| Study Details | Treatment Regimen | Mycological Cure Rate | Global Cure Rate |

|---|---|---|---|

| Open, randomized trial (severe toenail onychomycosis) nih.gov | Amorolfine 5% nail lacquer (24 weeks) + Itraconazole 200mg/day (6 weeks) | 93.3% (at week 12) | 83.7% (at week 24) |

| Open, randomized trial (severe toenail onychomycosis) nih.gov | Amorolfine 5% nail lacquer (24 weeks) + Itraconazole 200mg/day (12 weeks) | 82.9% (at week 12) | 93.9% (at week 24) |

| Open, randomized trial (severe toenail onychomycosis) nih.gov | Itraconazole 200mg/day (12 weeks) monotherapy | 41.0% (at week 12) | 68.8% (at week 24) |

| Prospective, open-label study researchgate.net | Oral terbinafine 250mg/day (3 months) + Amorolfine 5% nail lacquer (6 months) | - | Reduction in mean affected nail area from 57.4% to 36.5% |

Combination Therapy with Physical Modalities (e.g., Laser Therapy)

Recent research has explored the combination of amorolfine nail lacquer with physical modalities like laser therapy to improve treatment efficacy. The laser is thought to enhance drug delivery and have a direct fungicidal effect. nih.govkarger.com

A randomized clinical trial evaluated the efficacy of a 1,064-nm neodymium-doped yttrium aluminum garnet (Nd:YAG) laser combined with amorolfine nail lacquer. The experimental group receiving the combination therapy showed a significantly higher cumulative cure rate at 16 weeks (71.88%) compared to the control group treated with amorolfine monotherapy (20.31%). nih.gov

Another approach involves using a fractional 2940-nm Er:YAG laser to create micro-ablative channels in the nail plate, thereby increasing the penetration of topical amorolfine. nih.govresearchgate.net A clinical study demonstrated that this combination therapy is an effective, safe, and convenient treatment for onychomycosis. researchgate.net At 24 weeks, 75% of nails in the combination group achieved a negative mycological examination, compared to 20% in the group receiving amorolfine alone. researchgate.net

Table 3: Efficacy of Amorolfine in Combination with Laser Therapy for Onychomycosis

| Study Details | Treatment Regimen | Cumulative Cure Rate | Mycological Cure Rate |

|---|---|---|---|

| Randomized clinical trial (1,064-nm Nd:YAG laser) nih.gov | Laser therapy + Amorolfine nail lacquer (16 weeks) | 71.88% | - |

| Randomized clinical trial (1,064-nm Nd:YAG laser) nih.gov | Amorolfine nail lacquer monotherapy (16 weeks) | 20.31% | - |

| Clinical study (fractional 2940-nm Er:YAG laser) researchgate.net | Laser therapy + Amorolfine nail lacquer (24 weeks) | - | 75% (negative mycological examination) |

| Clinical study (fractional 2940-nm Er:YAG laser) researchgate.net | Amorolfine nail lacquer monotherapy (24 weeks) | - | 20% (negative mycological examination) |

Therapeutic Efficacy in Other Superficial Fungal Infections

Amorolfine has demonstrated efficacy in treating various superficial fungal infections beyond onychomycosis. drugbank.comnih.gov It is effective against dermatophytes such as Trichophyton spp., Microsporum spp., and Epidermophyton spp. ijced.org

Amorolfine is also used in the management of tinea pedis (athlete's foot). ijced.orgdrugbank.com A survey-based study in India highlighted that amorolfine cream is an effective and preferred treatment option for tinea pedis, with key symptoms like itching and erythema resolving within two weeks in most patients. ijced.org

Comparative Clinical Trials with Other Topical Antifungal Agents

Several studies have compared the efficacy of amorolfine with other topical antifungal agents, such as ciclopirox and tioconazole.

In a study comparing amorolfine 5% nail lacquer with ciclopirox 8% and tioconazole 28% nail solution for onychomycosis, amorolfine was found to be more cost-effective. nih.gov Another study on the nail surface remanence of these three lacquers demonstrated that amorolfine had significantly higher remanence 24 hours after application compared to ciclopirox and tioconazole, suggesting it is more resistant to washing and mechanical aggressions. nih.govresearchgate.net

A retrospective study comparing 5% amorolfine nail lacquer to topical urea (B33335) for the treatment of Neoscytalidium dimidiatum onychomycosis found amorolfine to be significantly more effective, with a mycological cure rate of 89.3% compared to 32% for the urea group. researchgate.net

In the treatment of dermatomycoses, a double-blind parallel study compared 0.5% amorolfine cream with 1% bifonazole cream. The combined clinical and mycological cure rates were 83.3% for amorolfine and 78.95% for bifonazole, with no significant difference between the two treatments. nih.govkarger.com

Table 4: Comparative Efficacy of Amorolfine with Other Topical Antifungals

| Comparison | Indication | Key Findings |

|---|---|---|

| Amorolfine 5% nail lacquer vs. Ciclopirox 8% and Tioconazole 28% nih.govnih.gov | Onychomycosis | Amorolfine was more cost-effective and had higher nail surface remanence. |

| Amorolfine 5% nail lacquer vs. Topical urea researchgate.net | N. dimidiatum onychomycosis | Amorolfine showed significantly higher mycological cure (89.3% vs. 32%) and complete cure rates (50% vs. 20%). |

| Amorolfine 0.5% cream vs. Bifonazole 1% cream nih.govkarger.com | Dermatomycoses | No significant difference in clinical and mycological cure rates (83.3% for amorolfine vs. 78.95% for bifonazole). |

| Amorolfine 0.25% cream vs. Clotrimazole 1% cream nih.gov | Tinea corporis | Comparable results in terms of clinical and mycological cure. |

Methodologies for Assessing Clinical Outcomes and Mycological Cure in Fungal Infections

The assessment of treatment efficacy in fungal infections, particularly onychomycosis, involves both clinical and mycological evaluations.

Clinical Assessment:

Clinical Cure: This is often defined as the return of the nail to a normal appearance. researchgate.net

Complete Cure: This is a more stringent measure, typically defined as 0% clinical involvement of the nail (a completely clear nail) in addition to mycological cure. e-jmi.orghalluxinc.com

Clinical Improvement: This can be measured by the reduction in the area of the infected nail. researchgate.net Standardized photographs and image analysis software can be used for a more objective assessment. nih.gov The Onychomycosis Severity Index (OSI) is another tool used to monitor treatment response. cosmeticmedicine-online.com

Temporary Increase in Clear Nail: For medical devices used in onychomycosis treatment, the FDA has cleared an indication for a "temporary increase of clear nail," which is considered an aesthetic endpoint and does not imply the elimination of the fungal infection. fda.gov

Mycological Assessment:

Mycological Cure: This is the definitive measure of fungal eradication and is typically determined by both direct microscopy (e.g., potassium hydroxide [KOH] preparation) and fungal culture of nail samples. nih.gove-jmi.org A negative result in both tests is required to confirm mycological cure. e-jmi.org

Combined Endpoints:

Complete or Almost Complete Cure: Some studies use a less strict clinical endpoint, such as less than 5% or 10% of the nail area being affected, in combination with mycological cure. bmj.come-jmi.org

Patient-reported outcomes, such as satisfaction with the treatment, are also valuable secondary measures of efficacy. nih.gov Long-term follow-up is crucial to assess the rate of relapse or recurrence of the infection. caldic.com

Advanced Drug Delivery Systems and Permeation Enhancement for Amorolfine Hydrochloride

Design and Evaluation of Novel Formulations for Amorolfine (B1665469) Hydrochloride

The development of effective topical therapies for nail infections is challenging due to the low permeability of the nail plate. rjptonline.org To counter this, researchers are designing advanced drug delivery systems to improve the transungual delivery of Amorolfine hydrochloride. These novel formulations aim to enhance drug penetration, ensure sustained release, and improve therapeutic outcomes.

Nanoparticle-Based Delivery Systems (e.g., Nanoemulgels)

Nanoparticle-based systems have emerged as a promising strategy for improving the delivery of lipophilic drugs like this compound. mdpi.com These systems, including nanoemulgels and solid lipid nanoparticles (SLNs), can enhance drug solubility, stability, and permeation through biological barriers. mdpi.comnih.gov

A nanoemulgel (NEG) containing Amorolfine HCl was developed using undecylenic acid as the oil phase and thioglycolic acid as a penetration enhancer. nih.govcapes.gov.brnih.gov The nanoemulsion (NE) component exhibited a small particle size of 78.04 ± 4.724 nm. nih.govcapes.gov.br This formulation demonstrated significant in vitro cumulative drug release and enhanced transungual permeation, with the NEG showing about 73.49% permeation compared to 54.81% for the nanoemulsion alone. nih.govcapes.gov.brnih.gov

Solid lipid nanoparticles (SLNs) represent another viable approach. In one study, this compound was incorporated into SLNs using a micro-emulsion cold dilution method with lipids such as monostearin (B1671896) and stearic acid. nih.gov The use of stearic acid as the lipid and sodium tauroglycholate (STG) as a biosurfactant yielded SLNs with a particle size of 406 nm, a high drug encapsulation efficiency of 71.73%, and a drug loading efficiency of 13.03%. nih.gov These nanoparticle formulations show potential in overcoming the limitations of conventional drug delivery systems for treating nail diseases. nih.gov

Table 1: Characteristics of this compound Nanoparticle-Based Formulations

| Formulation Type | Key Components | Particle Size (nm) | Encapsulation Efficiency (%) | Transungual Permeation (%) | Source(s) |

|---|---|---|---|---|---|

| Nanoemulgel (NEG) | Undecylenic acid (oil), Thioglycolic acid (enhancer) | 78.04 (for NE) | Not Reported | ~73.49 | nih.govcapes.gov.brnih.gov |

Microemulsions and Polymeric Film Formulations

Polymeric film-forming systems, particularly nail lacquers, are a primary focus for the topical delivery of this compound. rjptonline.orgnih.gov These formulations create a film on the nail surface, acting as a drug reservoir for sustained release. nih.gov Polymers like Eudragit RL 100 and Eudragit E100 are commonly used as film-formers. rjptonline.orgnih.govmdpi.com The concentration of the polymer can significantly influence drug release; for instance, increasing the Eudragit E100 concentration from 5% to 20% in a lacquer formulation enhanced the release of Amorolfine. mdpi.com

One study detailed the development of a nail lacquer using both hydrophilic (HPC) and hydrophobic (Eudragit RS) polymers, which was fortified with vitamin E. nih.gov This formulation showed an in vitro cumulative drug release of approximately 81.5% and a transungual drug permeation of 6.32 μg/cm² over 24 hours. nih.govnih.gov In comparison, a standard marketed formulation had a release of 75% and permeation of 5.89 μg/cm². capes.gov.brnih.gov Microemulsions are also recognized as a novel strategy to enhance drug permeation for treating onychomycosis. smolecule.comnih.gov

Table 2: Evaluation of this compound Polymeric Film Formulations

| Formulation | Polymer(s) | Key Findings | Source(s) |

|---|---|---|---|

| Nail Lacquer | Eudragit E100 (5% vs. 20%) | Increased polymer concentration from 5% to 20% improved drug release. | mdpi.com |

| Nail Lacquer | HPC and Eudragit RS | In vitro release of ~81.5%; transungual permeation of 6.32 μg/cm² in 24h. | nih.govnih.gov |

Bioadhesive and Prolonged-Release Systems

A critical goal in developing topical formulations is ensuring prolonged contact with the application site. Bioadhesive systems are designed to adhere to biological surfaces, which can improve the residence time and efficacy of the formulation. nih.gov In the context of nail lacquers, the choice of polymer is crucial for both film formation and bioadhesion. google.com A patent for manufacturing this compound nail lacquer highlights the use of a specific "bioadhesive/release polymer," emphasizing its importance in the formulation. google.com

The development of film-forming systems inherently provides a mechanism for prolonged or sustained drug release. nih.gov This is a significant advantage as it can reduce the frequency of application. nih.gov Research into this compound ethosomes has demonstrated a slow-release rate. newdu.com Furthermore, novel UV-curable gel formulations have been explored as drug carriers. ucl.ac.uk These gels polymerize under UVA light to form a highly cross-linked film that can remain on the nail for up to two weeks, providing a very long-lasting drug depot, though studies showed the drug release was incomplete, it was sufficient to inhibit fungal growth in vitro. ucl.ac.uk

Chemical Permeation Enhancers for Transungual Delivery of this compound

The dense keratin (B1170402) structure of the nail plate presents a formidable barrier to drug penetration. nih.gov To overcome this, chemical permeation enhancers are often incorporated into topical formulations. These agents work by disrupting the nail structure, thereby increasing its porosity and facilitating drug diffusion. researchgate.net

Role of Urea (B33335) and Thioglycolic Acid in Enhancing Penetration

Urea and thioglycolic acid are two of the most extensively studied chemical enhancers for the transungual delivery of this compound. nih.govresearchgate.net Urea functions as a keratolytic agent that hydrates and softens the nail plate. researchgate.netijprajournal.com Thioglycolic acid is believed to increase nail porosity by disrupting the disulfide bonds within the keratin matrix. researchgate.net

Studies have shown that incorporating these agents into nail lacquer formulations significantly boosts drug delivery. The addition of thioglycolic acid and urea was found to increase the accumulation of this compound in nail layers by up to 100% and 57%, respectively. nih.govresearchgate.netnih.gov In a separate study using a bovine hoof model, both 5% and 10% concentrations of thioglycolic acid, as well as a 5% concentration of urea, were shown to double the uptake of Amorolfine HCl compared to a control. lsmu.lt Furthermore, 5% thioglycolic acid was found to increase the release of the drug from nail lacquers twofold. lsmu.lt

Table 3: Efficacy of Urea and Thioglycolic Acid as Permeation Enhancers for Amorolfine HCl

| Enhancer | Concentration | Effect on Penetration/Accumulation | Source(s) |

|---|---|---|---|

| Thioglycolic Acid | Not specified | Up to 100% increase in accumulation in nail layers. | nih.govresearchgate.netnih.gov |

| Urea | Not specified | Up to 57% increase in accumulation in nail layers. | nih.govresearchgate.netnih.gov |

| Thioglycolic Acid | 5% | Twofold increase in drug uptake (bovine hoof model). | lsmu.lt |

| Thioglycolic Acid | 10% | Twofold increase in drug uptake (bovine hoof model). | lsmu.lt |

Exploration of Other Chemical Agents

Beyond urea and thioglycolic acid, researchers have investigated other chemicals to enhance the transungual delivery of this compound.

Salicylic (B10762653) Acid : As a keratolytic agent, salicylic acid has been shown to increase Amorolfine HCl uptake twofold. lsmu.lt However, its incorporation into lacquer formulations can be problematic, as it may cause precipitation and reduce the quality of the film. nih.gov

2-Mercaptoethanol : This agent has also been added to nail lacquer formulations to act as a penetration enhancer. researchgate.netresearchgate.net

Solvents and Plasticizers : Common formulation excipients can also influence drug penetration. Ethanol is known to act as a chemical enhancer by hydrating the nail structure. researchgate.net Transcutol P, often used as a plasticizer or co-surfactant, has also been investigated for its role in enhancing permeation. lsmu.ltlsmuni.lt

Surfactants : The effect of surfactants can be variable. Studies have found that nonionic surfactants such as Tween 40 and Tween 60 actually decreased the uptake of Amorolfine HCl. lsmu.lt

Combinations : A synergistic approach using a combination of enhancers—specifically salicylic acid, thioglycolic acid, and urea in hydrogen peroxide—demonstrated a high in-vitro drug release rate of 96.03% over a 48-hour period. ymerdigital.com

Physical Enhancement Techniques for this compound Penetration

The dense, keratinized structure of the nail plate presents a formidable barrier to the topical delivery of antifungal agents. To overcome this, physical enhancement techniques are employed to transiently disrupt the nail's structure, thereby increasing the permeability and facilitating deeper penetration of drugs like this compound. These methods aim to improve therapeutic efficacy by ensuring the drug reaches the site of infection in sufficient concentrations.

Application of Laser Technology for Nail Plate Modification

Laser technology, particularly fractional ablative lasers such as Carbon Dioxide (CO2) and Erbium:YAG (Er:YAG) lasers, has emerged as a significant physical method for enhancing transungual drug delivery. nih.gov These lasers create microscopic channels or "microthermal zones" in the nail plate without causing significant collateral damage. nih.govcosmoderma.org This process of fractional ablation increases the nail's porosity, which in turn facilitates the penetration of topically applied this compound. cosmoderma.orgnih.gov

Studies have demonstrated that combining fractional laser treatment with the application of amorolfine formulations leads to significantly better clinical and mycological outcomes compared to amorolfine monotherapy. nih.govnih.gov For instance, the use of a 2940-nm Er:YAG laser before the application of 5% amorolfine lacquer resulted in greater clearing rates of onychomycosis. nih.gov Similarly, fractional CO2 laser-assisted delivery of 0.25% or 5% this compound has shown high rates of clinical improvement and, in some cases, complete resolution of fungal infection. nih.govnih.gov Research indicates that the permeation of this compound can be increased twofold when a formulation containing a chemical enhancer is applied to a nail pre-treated with a fractional CO2 laser. nih.gov

| Laser Type | Amorolfine Formulation | Key Research Findings | Reference(s) |

| Fractional CO2 Laser | 0.25% this compound cream | In a randomized controlled study, the combination therapy group showed a 56% complete resolution rate, which was statistically significant compared to the control group (oral itraconazole) at 24%. | nih.gov |

| Fractional CO2 Laser | Topical Amorolfine | A prospective trial on patients who had failed topical amorolfine monotherapy showed that three sessions of laser-assisted delivery resulted in 92% clinical improvement and 50% complete resolution. | nih.gov |

| 2940-nm Er:YAG Laser | 5% Amorolfine lacquer | A split-hand study demonstrated that the combination therapy group had significantly lower Onychomycosis Severity Index scores at 12 and 24 weeks compared to the monotherapy group. | nih.gov |

| 2940-nm Er:YAG Laser | 5% Amorolfine lacquer | A clinical trial observed that nails treated with the laser plus amorolfine lacquer had greater clearing rates compared to those treated with amorolfine alone. | nih.gov |

Investigation of Iontophoresis and Phonophoresis

Iontophoresis and phonophoresis are non-invasive physical techniques that enhance the delivery of drugs across biological membranes. accrue-health.comnih.gov

Iontophoresis utilizes a low-intensity electrical current to drive ionized drug molecules, such as this compound, into and through the nail plate. google.com The principle involves placing an electrode of the same charge as the ionic drug on the nail, which effectively repels the drug and forces its penetration into the tissue. accrue-health.com A patented regimen describes the topical application of a solution containing amorolfine in an ionized form (e.g., this compound) followed by the application of an iontophoretic current to deliver the active agent into the nail. google.com This method is proposed to promote the penetration of the drug and allow for its gradual release. google.com

Phonophoresis , also known as sonophoresis, employs low-frequency ultrasonic energy to increase skin and nail permeability. accrue-health.comnih.gov The proposed mechanism involves the ultrasound creating gaseous cavities within the intracellular lipids, a process known as cavitation, which disrupts the barrier and facilitates drug transport. accrue-health.com While phonophoresis is investigated for transdermal delivery of various drugs, its specific application in enhancing this compound penetration is a developing area of research. lsmuni.ltnih.gov Both techniques are considered novel physical treatment options that can enhance the topical penetration of antifungal drugs. nih.gov

Impact of Mechanical Abrasion and Nail Filing on Drug Uptake

Mechanical debridement of the nail, through methods like filing or abrasion, is a straightforward yet effective technique to enhance the efficacy of topical antifungal treatments. researchgate.netijdvl.com This process serves two main purposes: it reduces the fungal load by physically removing the infected parts of the nail, and it roughens the dorsal nail surface, which can aid in the penetration of topical agents like this compound. researchgate.netiajps.com

In Vitro and Ex Vivo Models for Evaluating Enhanced Delivery of this compound

The evaluation of transungual drug delivery systems for this compound relies heavily on in vitro and ex vivo models that aim to simulate the conditions of the human nail. wiley.com These models are crucial for screening formulations, understanding permeation kinetics, and assessing the effectiveness of enhancement techniques before proceeding to clinical trials. nih.govwiley.com

In vitro models often utilize diffusion cells, such as the Franz-type diffusion cell system, to measure drug release from a formulation and its permeation across a membrane. lsmuni.ltwiley.com Due to the difficulty in sourcing human nail plates, bovine hoof membranes are frequently used as a substitute, as they share structural similarities with the human nail. nih.gov These models have been used to study the permeation of this compound from various lacquer formulations and to evaluate the effect of chemical enhancers like thioglycolic acid and urea. nih.govsemanticscholar.org

Ex vivo models use excised human nail clippings to provide a more clinically relevant assessment of drug penetration and accumulation. nih.gov In these studies, the amorolfine formulation is applied to the nail clipping, and after a set incubation period, the amount of drug that has penetrated into or permeated through the nail is quantified, often using methods like ultra-high performance liquid chromatography (UPLC). lsmuni.ltlsmuni.lt These models have been instrumental in demonstrating the enhanced delivery of this compound when combined with physical methods like fractional CO2 lasers or mechanical abrasion. nih.govresearchgate.net For instance, one ex vivo study showed that a single application of 5% amorolfine lacquer could penetrate healthy human cadaver toenails at concentrations sufficient to inhibit fungal growth, an effect that was increased by prior nail filing. researchgate.netresearchgate.net

A highly advanced ex vivo technique, Matrix-Assisted Laser Desorption Ionization–Fourier Transform Ion Cyclotron Resonance (MALDI-FTICR) imaging, has been used to quantitatively analyze the penetration profile of amorolfine in mycotic human toenails. nih.govresearchgate.net This method allows for the visualization and quantification of the drug's distribution throughout the different layers of the nail, confirming that amorolfine penetrates deep into the nail and accumulates at concentrations well above the minimum inhibitory concentration required to be effective against Trichophyton rubrum. nih.govresearchgate.netspringermedizin.de

| Model Type | Model System | Application in this compound Research | Reference(s) |

| In Vitro | Bovine Hoof Membranes | Used as a substitute for human nail to evaluate the effect of chemical enhancers (e.g., urea, thioglycolic acid) on amorolfine permeation. | nih.govsemanticscholar.org |

| In Vitro | Franz-type Diffusion Cells | Employed to study the biopharmaceutical release kinetics of amorolfine from experimental nail lacquer formulations. | lsmuni.lt |

| Ex Vivo | Human Nail Clippings | Used to determine the accumulation and transungual penetration of this compound from various formulations, including those with physical and chemical enhancers. | nih.govlsmuni.lt |

| Ex Vivo | Agar Plate Bioassay with Nail Slices | Assessed the antifungal efficacy of amorolfine within different layers of the nail by measuring zones of inhibition of T. rubrum growth. | researchgate.netresearchgate.net |

| Ex Vivo | MALDI-FTICR Imaging | Quantified the penetration profile and distribution of amorolfine in mycotic toenails, showing rapid and deep penetration. | nih.govresearchgate.net |

Chemical Biology and Structure Activity Relationships of Amorolfine Hydrochloride

Chemical Classification of Amorolfine (B1665469) Hydrochloride as a Morpholine (B109124) Derivative

Amorolfine hydrochloride is chemically identified as (±)-cis-4-[3-[4-(1,1-dimethylpropyl)phenyl]-2-methylpropyl]-2,6-dimethylmorpholine hydrochloride. chemicalbook.com Its classification as a morpholine derivative stems from the core morpholine ring in its structure. nih.govnih.gov A morpholine is a six-membered heterocyclic compound featuring both an amine (NH) and an ether (O) functional group. In amorolfine, the nitrogen atom of the morpholine ring is substituted, making it a tertiary amino compound. nih.gov This morpholine moiety is a critical pharmacophore, essential for its antifungal mechanism. The compound is used as its hydrochloride salt to improve its pharmaceutical properties. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies have been instrumental in defining the architectural requirements for the antifungal activity of amorolfine and related morpholine compounds. These studies have systematically dissected the molecule to understand the contribution of each component to its biological function.

Key findings from SAR studies indicate:

The Morpholine Ring: The integrity of the cis-2,6-dimethylmorpholine (B33440) ring is considered crucial for antifungal action. Modifications to this heterocyclic core generally lead to a significant reduction in efficacy.

The Propyl Linker: A three-carbon chain connects the morpholine ring to the phenyl group. The length and substitution on this linker are important. The methyl group on the second carbon of this propyl chain introduces a chiral center, although amorolfine is used as a racemic mixture.

The Substituted Phenyl Ring: A key feature is the bulky, lipophilic tert-pentyl (or 1,1-dimethylpropyl) group attached to the phenyl ring. This group is believed to anchor the molecule within the lipid-rich fungal cell membrane, facilitating its primary mechanism of action.

Molecular Modeling and Computational Approaches to this compound-Target Interactions

Amorolfine's antifungal effect is achieved by inhibiting two key enzymes in the fungal ergosterol (B1671047) biosynthesis pathway: Δ14-sterol reductase (ERG24) and Δ7-Δ8 isomerase (ERG2). smolecule.comnih.govtargetmol.com This dual inhibition leads to the depletion of ergosterol, a vital component for maintaining the integrity of the fungal cell membrane, and the accumulation of toxic sterol precursors like ignosterol. smolecule.comnih.gov

Molecular modeling and computational docking studies have provided significant insights into how amorolfine interacts with its targets at a molecular level.

Enzyme Binding: Docking simulations suggest that amorolfine binds effectively within the active sites of its target enzymes. The interactions are typically stabilized by a combination of forces, including van der Waals forces, hydrogen bonds, and hydrophobic interactions. mdpi.com For instance, the nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor with amino acid residues in the enzyme's active site.

Keratin (B1170402) Interaction: Beyond its primary enzyme targets, computational studies have also explored amorolfine's interaction with keratin, the main protein in nails. mdpi.com Molecular docking simulations showed that this compound binds to keratin with a high affinity, forming hydrogen bonds with residues such as leucine (B10760876) and glutamic acid. mdpi.com This strong binding is considered a contributing factor to its efficacy in treating nail infections, as it helps retain the drug at the site of infection. mdpi.comlsmuni.lt